molecular formula C8H8N2O2 B1281568 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 71350-48-6

2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No. B1281568
CAS RN: 71350-48-6
M. Wt: 164.16 g/mol
InChI Key: AETPCPJZCGTGKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions with specific reagents and conditions tailored to introduce or modify particular functional groups. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved through a novel protocol starting from a chlorinated precursor . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination process . These methods highlight the versatility and complexity of synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. The papers describe the structural analysis of several compounds, revealing features such as hydrogen bonding and π-π stacking interactions . These interactions are crucial as they can influence the compound's stability, reactivity, and overall properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. For example, the presence of a nitro group can lead to different chemical behavior compared to an ethoxy or methoxy group. The papers do not provide specific reactions for 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, but they do discuss the reactivity of similar compounds, such as the formation of Schiff's bases and pyrazole derivatives from related pyridine carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The papers report on the optical properties investigated by UV–vis absorption and fluorescence spectroscopy . Solvent effects on absorption and emission spectra are also discussed, which are important for understanding the behavior of these compounds in different environments. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives, including close analogs of 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using spectroscopic methods. Studies have explored their optical properties through UV-vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on these compounds' emission spectra (Cetina et al., 2010).

Physical Properties in Solutions

  • The physical properties of similar dihydropyridine derivatives have been examined in solutions. For instance, studies have measured densities, viscosities, and ultrasonic velocities of these compounds in dimethyl sulfoxide, aiding in understanding solute-solvent interactions and the structural implications of these molecules (Baluja & Talaviya, 2016).

Photosensitivity and Optoelectronic Applications

  • Research has been conducted on the photosensitivity of certain dihydropyridine derivatives, revealing their potential applicability in optoelectronic devices. Such studies highlight the increasing photocurrent and photosensitivity under varying illumination intensities, indicating their relevance in the development of new materials for optoelectronic applications (Roushdy et al., 2019).

Synthesis Protocols and Derivatives

  • Various synthesis protocols for dihydropyridine derivatives have been developed, contributing to the broader understanding of these compounds' chemistry. These methods offer pathways to create novel derivatives, enhancing the diversity and potential applications of dihydropyridine-related molecules (Jukić et al., 2010).

Application in Anticancer Research

  • Some dihydropyridine derivatives have shown promising results in anticancer research. Studies focusing on their inhibitory effects on tumor cell growth suggest that these compounds could be valuable in developing new anticancer agents (Abadi et al., 2009).

properties

IUPAC Name

2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8-6(5-9)3-4-7(11)10-8/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETPCPJZCGTGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501525
Record name 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

CAS RN

71350-48-6
Record name 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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